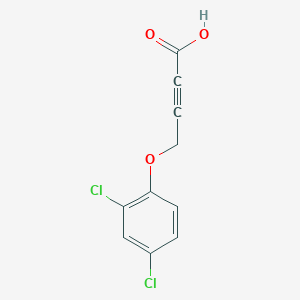

4-(2,4-Dichlorophenoxy)but-2-ynoic acid

Beschreibung

4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) is a chlorinated phenoxy herbicide widely used in agriculture to control broadleaf weeds. Its chemical formula is C₁₀H₁₀Cl₂O₃, with a molecular weight of 249.09 g/mol and CAS Registry Number 94-82-6 . Structurally, it consists of a butyric acid chain (four-carbon backbone) linked to a 2,4-dichlorophenoxy group. Key synonyms include Butyrac, Legumex D, and γ-(2,4-Dichlorophenoxy)butyric acid .

2,4-DB functions as a systemic herbicide, absorbed through foliage and roots, and translocated to meristematic tissues. It mimics auxin, disrupting plant growth regulation, leading to uncontrolled cell division and eventual plant death . Its primary applications include legume crops (e.g., alfalfa, clover) due to selective activity against competing weeds .

Eigenschaften

CAS-Nummer |

33313-68-7 |

|---|---|

Molekularformel |

C10H6Cl2O3 |

Molekulargewicht |

245.06 g/mol |

IUPAC-Name |

4-(2,4-dichlorophenoxy)but-2-ynoic acid |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,5H2,(H,13,14) |

InChI-Schlüssel |

DOEJSMJURUMYDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid typically involves the reaction of 2,4-dichlorophenol with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenoxy)but-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorophenoxy)but-2-ynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the formulation of agricultural chemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in plant growth, making it useful as a herbicide.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Chemical Name | Molecular Formula | Chain Length | Key Substituents | Primary Use |

|---|---|---|---|---|---|

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | C₁₀H₁₀Cl₂O₃ | C4 (butyric) | 2,4-Cl₂ on phenoxy | Legumes, selective weed control |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | C2 (acetic) | 2,4-Cl₂ on phenoxy | Broad-spectrum weed control |

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | C₉H₉ClO₃ | C2 (acetic) | 4-Cl, 2-CH₃ on phenoxy | Cereals, grasslands |

| MCPB | 4-(4-Chloro-2-methylphenoxy)butyric acid | C₁₁H₁₃ClO₃ | C4 (butyric) | 4-Cl, 2-CH₃ on phenoxy | Legumes, brassicas |

| Dichlorprop | 2-(2,4-Dichlorophenoxy)propionic acid | C₉H₈Cl₂O₃ | C3 (propionic) | 2,4-Cl₂ on phenoxy | Woody plant control |

Sources :

- Chain Length : 2,4-DB’s longer butyric chain enhances selective uptake in legumes, reducing off-target damage compared to shorter-chain analogs like 2,4-D .

- Substituents: The 2,4-dichloro configuration in 2,4-DB and 2,4-D increases herbicidal potency compared to mono-chloro derivatives like MCPA .

Herbicidal Activity and Selectivity

- 2,4-DB vs. 2,4-D: 2,4-DB’s butyric chain requires β-oxidation in plants to convert it into active 2,4-D.

- MCPB vs. 2,4-DB: MCPB’s 4-chloro-2-methylphenoxy group enhances soil persistence but reduces mobility compared to 2,4-DB’s dichlorophenoxy group .

Table 2: Environmental and Toxicological Data

| Compound | Half-Life (Soil) | LD₅₀ (Oral, Rat) | Key Metabolites | Regulatory Status |

|---|---|---|---|---|

| 2,4-DB | 7–14 days | 500 mg/kg | 2,4-D, chlorophenols | EPA-approved, restricted in EU |

| 2,4-D | 3–10 days | 639 mg/kg | Dichlorophenol, glyoxylate | Widely approved |

| MCPA | 10–20 days | 700 mg/kg | 4-Chloro-2-methylphenol | Banned in some jurisdictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.